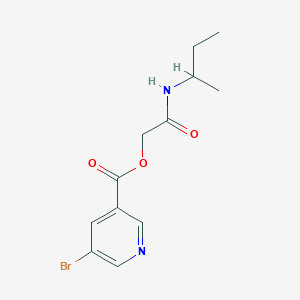

![molecular formula C8H11Cl2N3OS B2480299 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride CAS No. 2247102-69-6](/img/structure/B2480299.png)

3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidin-4-one derivatives are important pharmacophores due to their wide range of biological activities. These compounds have been synthesized through various methods, demonstrating their versatility and significance in medicinal chemistry.

Synthesis Analysis

One-step synthesis methods have been developed to enhance the efficiency of producing Thieno[3,2-d]pyrimidin-4-one derivatives. A notable approach is a catalytic four-component reaction involving ketones, ethyl cyanoacetate, sulfur, and formamide, which simplifies the synthesis process and reduces the environmental impact (Shi et al., 2018).

Molecular Structure Analysis

Structural investigations of these compounds reveal a diverse range of derivatives with significant bioactivity. The core structure of thieno[3,2-d]pyrimidin-4-one serves as a versatile scaffold for further functionalization and the development of compounds with targeted properties.

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin-4-one derivatives undergo various chemical reactions, including condensation with aromatic aldehydes and cyclization, to form novel compounds with enhanced activities. These reactions are crucial for developing derivatives with specific biological actions (Elmuradov et al., 2011).

科学的研究の応用

Synthesis and Derivative Formation

- 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride and its derivatives are extensively used in chemical synthesis. One study elaborates on synthesizing various pyrimidine derivatives, showcasing its utility in creating bioactive compounds (Ho, 2001).

- A method for synthesizing thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives without solvents was developed, highlighting the compound's versatility in chemical reactions (Pokhodylo et al., 2015).

Biological Activity Exploration

- The compound and its derivatives are investigated for potential biological activities. For instance, a study synthesized novel compounds from 3-Amino-2-mercaptothieno[2,3-d]pyrimidin-4-one, exploring their potential biological activities (Prasad et al., 2007).

- Another research synthesized new derivatives and evaluated them for anti-inflammatory, CNS depressant, and antimicrobial activities, indicating the compound's potential in pharmacological research (Ashalatha et al., 2007).

Antimicrobial and Antitumor Potential

- Some studies focus on the antimicrobial properties of the derivatives. For example, the synthesized pyridothienopyrimidinones exhibited antistaphylococcal activity, suggesting their use in combating bacterial infections (Kostenko et al., 2008).

- Research on novel pyrimidine derivatives synthesized from the compound showed inhibitory effects on protein kinases, indicating potential applications in antitumor therapy (Loidreau et al., 2015).

作用機序

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .

Mode of Action

Thieno[3,2-d]pyrimidines have been found to inhibit egfr/erbb-2 tyrosine kinase , which suggests that this compound may interact with its targets to inhibit their activity, leading to downstream effects.

Biochemical Pathways

Given the potential inhibition of egfr/erbb-2 tyrosine kinase , it can be inferred that the compound may affect pathways downstream of this kinase, potentially influencing cell proliferation and survival.

Result of Action

Some thieno[3,2-d]pyrimidines have been found to inhibit the proliferation of certain cell lines , suggesting that this compound may have similar effects.

Safety and Hazards

特性

IUPAC Name |

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFGWEQERDCICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN(C2=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)

![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)

![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)

![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)